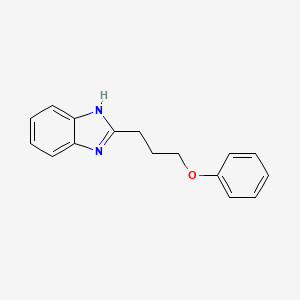

2-(3-phenoxypropyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-phenoxypropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxypropyl)-1H-benzimidazole typically involves the reaction of 3-phenoxypropylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the benzimidazole ring.

-

Step 1: Synthesis of 3-phenoxypropylamine

Starting materials: Phenol and halopropanol

-

Step 2: Formation of this compound

Starting materials: 3-phenoxypropylamine and o-phenylenediamine

Reaction: The two compounds are heated together in a solvent like ethanol, leading to the cyclization and formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Step 1: Benzimidazole Core Formation

-

Reaction : Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehydes or carboxylic acids) under acidic or oxidative conditions.

-

Example :

o-Phenylenediamine+RCOOHPPA/HCl2-Substituted-1H-benzimidazole -

For 2-unsubstituted derivatives like the target compound, formic acid or trimethyl orthoformate is used .

Step 2: N-1 Alkylation

-

Reaction : Alkylation of the benzimidazole’s N-1 position with 1-bromo-3-phenoxypropane.

1H-Benzimidazole+Br-(CH2)3−O-PhK2CO3/DMSOThis compound -

Conditions :

Electrophilic Substitution at C-2

The benzimidazole’s C-2 position is reactive toward electrophiles due to its electron-rich aromatic system:

-

Nitration :

Compound+HNO3/H2SO4→2-Nitro derivative -

Halogenation :

Bromine or iodine in acetic acid yields 2-halogenated derivatives .

Alkylation/Acylation at N-3

The secondary amine (N-3) undergoes alkylation or acylation:

Oxidation of the Phenoxypropyl Chain

The propyl chain can be oxidized to introduce ketone or carboxylic acid groups:

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Key Observations |

|---|---|---|---|

| N-1 Alkylation | K₂CO₃, DMSO, 12–24 h (reflux) | 75–93% | Conventional heating |

| N-1 Alkylation | Microwave, 20–60 min | 90–99% | 6–20% yield improvement vs. conventional |

| C-2 Nitration | HNO₃/H₂SO₄, 0–5°C | 68% | Regioselectivity at C-5/C-6 |

| N-3 Ethylation | K₂CO₃, DMF, ethyl bromide | 86% | Faster with microwave (15 min) |

Spectroscopic Characterization

Stability and Reactivity Trends

Applications De Recherche Scientifique

Antibacterial Activity

Benzimidazole derivatives have shown significant antibacterial activity against various strains of bacteria. For instance, studies indicate that certain derivatives exhibit minimal inhibitory concentration (MIC) values comparable to standard antibiotics like amikacin and norfloxacin. Specifically, compounds derived from benzimidazole have been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, demonstrating potent activity with MIC values ranging from 4 to 8 μg/mL .

Antifungal Activity

The antifungal properties of benzimidazole derivatives are well-documented. Compounds such as 2-(3-phenoxypropyl)-1H-benzimidazole have been evaluated for their effectiveness against fungi like Candida albicans and Aspergillus niger. The reported MIC values for these compounds suggest moderate antifungal activity, with some derivatives achieving effective inhibition at concentrations around 64 μg/mL .

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic properties. A study highlighted the in vitro ovicidal and larvicidal activities of benzimidazole derivatives against Teladorsagia circumcincta, a gastrointestinal nematode affecting small ruminants. Some compounds demonstrated over 98% ovicidal activity at a concentration of 50 μM, indicating their potential as effective anthelmintics .

Anticancer Activity

Recent research has focused on the anticancer potential of benzimidazole derivatives. For example, several studies report that specific compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231). The best-performing compounds showed IC50 values in the low micromolar range, suggesting promising therapeutic applications in oncology .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(3-phenoxypropyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to antiproliferative effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-phenyl-1H-benzimidazole

- 2-(2-phenoxyethyl)-1H-benzimidazole

- 2-(4-phenoxybutyl)-1H-benzimidazole

Uniqueness

2-(3-phenoxypropyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Propriétés

IUPAC Name |

2-(3-phenoxypropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-7-13(8-3-1)19-12-6-11-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRJZTUPHCWECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.